molecular formula C13H8N2O5 B5712159 benzo-1,4-quinone O-(3-nitrobenzoyl)oxime

benzo-1,4-quinone O-(3-nitrobenzoyl)oxime

Cat. No. B5712159
M. Wt: 272.21 g/mol
InChI Key: GHMLQYYFGVZUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo-1,4-quinone O-(3-nitrobenzoyl)oxime, also known as NQO1, is a member of the quinone oxidoreductase family of enzymes. It is involved in the detoxification of quinones and other electrophilic compounds, and it plays an important role in protecting cells against oxidative stress.

Mechanism of Action

Benzo-1,4-quinone O-(3-nitrobenzoyl)oxime functions as a flavoprotein, using NADH or NADPH as a cofactor to catalyze the reduction of quinones and other electrophilic compounds. This process generates a less reactive hydroquinone, which can be further metabolized and excreted from the cell. benzo-1,4-quinone O-(3-nitrobenzoyl)oxime also plays a role in the regulation of cellular redox balance and the prevention of oxidative damage.
Biochemical and Physiological Effects:
benzo-1,4-quinone O-(3-nitrobenzoyl)oxime has a number of biochemical and physiological effects on the cell. It is involved in the detoxification of quinones and other electrophilic compounds, which can cause oxidative damage if left unmetabolized. benzo-1,4-quinone O-(3-nitrobenzoyl)oxime also plays a role in the regulation of cellular redox balance and the prevention of oxidative damage. Additionally, benzo-1,4-quinone O-(3-nitrobenzoyl)oxime has been implicated in the regulation of apoptosis and the cellular response to stress.

Advantages and Limitations for Lab Experiments

One advantage of using benzo-1,4-quinone O-(3-nitrobenzoyl)oxime in lab experiments is its well-characterized mechanism of action and role in cellular detoxification. This makes it a useful tool for investigating the effects of quinones and other electrophilic compounds on the cell. However, one limitation of using benzo-1,4-quinone O-(3-nitrobenzoyl)oxime is its relatively low expression levels in some cell types, which can make it difficult to study.

Future Directions

There are a number of future directions for research on benzo-1,4-quinone O-(3-nitrobenzoyl)oxime. One area of interest is the potential use of benzo-1,4-quinone O-(3-nitrobenzoyl)oxime as a therapeutic target for diseases such as cancer, Parkinson's disease, and Alzheimer's disease. Researchers are also investigating the role of benzo-1,4-quinone O-(3-nitrobenzoyl)oxime in the regulation of cellular metabolism and the cellular response to stress. Additionally, there is interest in developing novel inhibitors of benzo-1,4-quinone O-(3-nitrobenzoyl)oxime for use in cancer therapy.

Synthesis Methods

The synthesis of benzo-1,4-quinone O-(3-nitrobenzoyl)oxime can be achieved by a variety of methods, including chemical synthesis and recombinant protein expression. Chemical synthesis involves the use of organic chemistry techniques to create the molecule, while recombinant protein expression involves the use of genetic engineering to produce the protein in a laboratory setting.

Scientific Research Applications

Benzo-1,4-quinone O-(3-nitrobenzoyl)oxime has been the subject of extensive scientific research due to its important role in cellular detoxification and protection against oxidative stress. It has been implicated in a number of diseases, including cancer, Parkinson's disease, and Alzheimer's disease. Researchers have also investigated the potential use of benzo-1,4-quinone O-(3-nitrobenzoyl)oxime as a therapeutic target for these diseases.

properties

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5/c16-12-6-4-10(5-7-12)14-20-13(17)9-2-1-3-11(8-9)15(18)19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMLQYYFGVZUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=C2C=CC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.